An In-Depth Technical Guide to 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, a key halogenated aromatic intermediate. We will delve into its fundamental properties, established synthesis protocols, critical applications in medicinal chemistry and materials science, and essential safety and handling procedures. This document serves as a vital resource for professionals requiring a deep technical understanding of this versatile chemical building block.
Compound Identification and Core Properties
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aniline derivative valued for its unique electronic properties and synthetic versatility. The strategic placement of bromo, fluoro, and trifluoromethyl groups on the aniline ring creates a multifunctional platform for complex organic synthesis.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 1233026-11-3 [1].
| Property | Value | Source |
| CAS Number | 1233026-11-3 | [1] |
| Molecular Formula | C₇H₄BrF₄N | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Predicted Boiling Point | 242.3 ± 40.0 °C | [1] |
| Predicted Density | 1.771 ± 0.06 g/cm³ | [1] |
| MDL Number | MFCD11520114 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted anilines like 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline often involves multi-step sequences starting from more readily available precursors. A common strategy involves the regioselective bromination of a corresponding fluoro-trifluoromethylaniline.
Representative Synthetic Workflow
A plausible synthetic route involves the electrophilic bromination of 4-fluoro-3-(trifluoromethyl)aniline. The directing effects of the amine (-NH₂) and trifluoromethyl (-CF₃) groups are crucial for achieving the desired regioselectivity. The strongly activating, ortho-, para-directing amine group, combined with the deactivating, meta-directing trifluoromethyl group, favors electrophilic attack at the C3 position.
Below is a generalized, step-by-step protocol for such a transformation.
Protocol: Electrophilic Bromination of 4-fluoro-3-(trifluoromethyl)aniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.
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Causality: The use of an inert solvent and a nitrogen atmosphere is critical to prevent unwanted side reactions, particularly oxidation of the aniline.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Causality: Bromination is an exothermic reaction. Cooling is essential to control the reaction rate, minimize the formation of poly-brominated byproducts, and ensure regioselectivity.
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-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled aniline solution via the dropping funnel over 30-60 minutes.
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Causality: A slow, dropwise addition maintains a low concentration of the electrophile (Br₂), which is key to preventing over-bromination and controlling the exotherm.
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-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The orange-red color of bromine will disappear.
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Causality: Sodium thiosulfate reduces unreacted bromine to bromide salts, which are water-soluble and easily removed during the workup.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr byproduct) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the described synthesis protocol.
Caption: Generalized workflow for the synthesis of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline.
Applications in Research and Development
The unique substitution pattern of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline makes it a valuable intermediate in several fields, most notably in the synthesis of pharmaceuticals and agrochemicals.[1]
Medicinal Chemistry
The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The fluorine atom can further modulate electronic properties and metabolic fate. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to build molecular complexity.[3]
This compound is therefore a key building block for creating libraries of novel compounds for screening against various biological targets. Its structure is particularly relevant in the development of kinase inhibitors, where substituted anilines often form a core scaffold that interacts with the hinge region of the enzyme's active site.
Agrochemicals and Materials Science
In agrochemical research, halogenated aromatic compounds are frequently used to develop new herbicides and fungicides with enhanced bioactivity and stability.[1][4] The electron-withdrawing substituents on this aniline improve its stability and can enhance the binding affinity of the final active compounds.[1] Furthermore, its properties are suitable for creating advanced polymers and specialty chemicals where modified surface properties and enhanced performance are desired.[4]
Role as a Synthetic Intermediate Diagram
The diagram below illustrates the central role of this aniline as a starting point for diversification through common cross-coupling reactions.
Caption: Synthetic utility of the bromo-aniline via various cross-coupling reactions.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[5][6]
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Handling: Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It may be sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5]
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Skin: Wash off immediately with plenty of soap and water.[5] If irritation persists, seek medical advice.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]
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Ingestion: Rinse mouth with water and seek immediate medical attention.
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Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.
Conclusion
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline is a high-value synthetic intermediate with significant potential in drug discovery, agrochemical development, and materials science. Its carefully arranged substituents provide a unique combination of reactivity and biophysical properties. A thorough understanding of its synthesis, handling requirements, and synthetic utility is essential for researchers looking to leverage this powerful building block in their work.
References
-
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline - MySkinRecipes. Retrieved from [Link]
-
3-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | CID 18614802 - PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
4-Bromo-3-chloro-5-(trifluoromethyl)aniline - Alachem Co., Ltd. Retrieved from [Link]
-
3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem, National Center for Biotechnology Information. Retrieved from [Link]
- Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents (CN101168510A).
- Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents (CN103601613A).
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - National Institutes of Health (NIH). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
-
3-Bromo-4-(trifluoromethyl)aniline - Alachem Co., Ltd. Retrieved from [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
